RORγt Agonist Activity Compared to Potent Sulfonyl Pyrrolidine Modulators
The compound is a weak RORγt agonist with an EC50 of 2000 nM in a human Jurkat T-cell luciferase reporter assay [1]. This establishes a distinct, quantifiable potency difference compared to a more potent sulfonyl pyrrolidine modulator series, where another compound achieves an EC50 of 2.10 nM in a TR-FRET biochemical assay and 68 nM in the same cell-based assay [2]. This >950-fold difference in cell-based potency defines a clear functional niche.
| Evidence Dimension | RORγt Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 2.00E+3 nM |
| Comparator Or Baseline | Potent sulfonyl pyrrolidine modulator (BDBM50517588/CHEMBL4446140); Cell-based EC50 = 68 nM |
| Quantified Difference | ~29-fold (cell-based) |
| Conditions | Human RORgammaT (unknown origin) expressed in human Jurkat cells co-expressing human IL-17 ROR response element (luciferase reporter) [1][2] |
Why This Matters
For researchers investigating RORγt-mediated gene transcription, this compound offers a uniquely weak basal activity profile that is unsuitable for potent agonism studies but highly valuable as a negative control or for studying ligand-binding determinants that drive low efficacy.
- [1] BindingDB. BDBM50517592 / CHEMBL4464336: Agonist activity at RORgammaT expressed in human Jurkat cells, EC50 2000 nM. View Source
- [2] BindingDB. BDBM50517588 / CHEMBL4446140: Agonist activity at human RORgammaT, EC50 2.10 nM (TR-FRET) and 68 nM (cell-based). View Source
